2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide
Overview
Description
“2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide” is a chemical compound with the CAS Number: 372137-82-1 . It has a molecular weight of 275.73 g/mol . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide” is 1S/C15H14ClNO2/c16-10-15(18)17-11-12-5-4-8-14(9-12)19-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,17,18) . This indicates that the compound contains a chloroacetamide group attached to a phenoxybenzyl group .Physical And Chemical Properties Analysis
“2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide” is a powder that is stored at room temperature . It has a molecular weight of 275.73 g/mol .Scientific Research Applications
Metabolism and Herbicidal Activity
- 2-Chloro-N-[(3-phenoxyphenyl)methyl]acetamide and its derivatives are primarily studied for their herbicidal activity and metabolic pathways in agricultural contexts. These compounds, including acetochlor, alachlor, butachlor, and metolachlor, are pre-emergent herbicides used in crop production. Studies have focused on their carcinogenicity in rats and complex metabolic activation pathways leading to DNA-reactive products. Both rat and human liver microsomes have been used to study the metabolism of these compounds, revealing insights into their biotransformation and the specific cytochrome P450 isoforms involved in human metabolism (Coleman, Linderman, Hodgson, & Rose, 2000).
Pharmacological and Therapeutic Research
- Research in pharmacology has explored the synthesis of various derivatives of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide for potential therapeutic applications. Studies have been conducted to evaluate the antimicrobial, anti-inflammatory, analgesic, and anticancer activities of these derivatives. For instance, novel synthesized products containing 1-phenylethylamine and substituted phenols have shown promising results against breast cancer, neuroblastoma, and as anti-inflammatory and analgesic agents (Rani, Pal, Hegde, & Hashim, 2014).
Environmental Impact and Soil Interaction
- The environmental impact and interaction of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide derivatives with soil have been studied, particularly in the context of their use as herbicides. Research has been conducted to understand how these compounds are received by the soil, their retention on agricultural residues such as wheat straw, and their subsequent activity on various crops. These studies are crucial for assessing the ecological footprint of these herbicides and optimizing their application in agriculture (Banks & Robinson, 1986).
Synthesis and Characterization
- Synthesis and characterization of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide and its derivatives have been a significant area of research. Studies have focused on developing efficient synthesis pathways, understanding their chemical structures, and characterizing their properties using various spectroscopic techniques. This research is fundamental to expanding the applications of these compounds in different scientific fields (Zhong-cheng & Shu, 2002).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-10-15(18)17-11-12-5-4-8-14(9-12)19-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNUYZCNBBCTNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.